Trimethyloxonium tetrafluoroborate Trimethyloxonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 420-37-1
VCID: VC1716348
InChI: InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.C[O+](C)C
Molecular Formula: C3H9BF4O
Molecular Weight: 147.91 g/mol

Trimethyloxonium tetrafluoroborate

CAS No.: 420-37-1

Cat. No.: VC1716348

Molecular Formula: C3H9BF4O

Molecular Weight: 147.91 g/mol

* For research use only. Not for human or veterinary use.

Trimethyloxonium tetrafluoroborate - 420-37-1

Specification

CAS No. 420-37-1
Molecular Formula C3H9BF4O
Molecular Weight 147.91 g/mol
IUPAC Name trimethyloxidanium;tetrafluoroborate
Standard InChI InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Standard InChI Key CZVZBKHWOFJNCR-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.C[O+](C)C
Canonical SMILES [B-](F)(F)(F)F.C[O+](C)C

Introduction

PropertyValue
Chemical formula[(CH₃)₃O]⁺[BF₄]⁻ or C₃H₉BF₄O
Molar mass147.91 g·mol⁻¹
Physical appearanceWhite solid/crystalline powder
Melting point179.6–180.0 °C (with decomposition)
CAS number420-37-1

The compound exhibits selective solubility, being soluble in polar solvents such as nitrobenzene, nitromethane, chloroform, hot acetone, and liquid sulfur dioxide. It is slightly soluble in dichloromethane but generally insoluble in most common organic solvents . These solubility characteristics influence its applications and handling requirements in laboratory and industrial settings.

Synthesis and Preparation Methods

The standard preparation method for trimethyloxonium tetrafluoroborate involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin. This synthetic pathway can be represented by the following chemical equation:

4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [Me₃O]⁺[BF₄]⁻ + B[(OCH(CH₂Cl)CH₂OMe]₃

An alternative method for obtaining highly pure trimethyloxonium tetrafluoroborate involves the reaction between dimethoxycarbenium tetrafluoroborate and dimethyl ether. The resulting solid product requires vacuum drying at 50 °C under 1 mmHg pressure for approximately 30 minutes to achieve the desired purity .

Purification Techniques

When prepared according to Curphey's method, the oxonium salt demonstrates improved stability and reduced hygroscopicity, allowing for brief handling in air without significant degradation . Spectroscopic analysis of the purified product typically includes ¹H NMR (CD₂Cl₂/SO₂) displaying a singlet at δ 4.68 for the methyl groups, and ¹³C NMR (CD₂Cl₂/SO₂) showing a signal at δ 78.8 for the methyl carbons . These spectroscopic characteristics serve as reliable indicators of reagent purity and identity.

Reactivity and Chemical Behavior

Trimethyloxonium tetrafluoroborate exhibits high reactivity, particularly as an exceptionally strong methylating agent. It ranks among the strongest commercially available reagents for electrophilic methylation, surpassing methyl sulfonate esters like methyl triflate and methyl fluorosulfonate (commonly known as "magic methyl") . Only exotic compounds such as dimethylhalonium reagents, methyl carboranate reagents, and transiently-generated methyldiazonium cations exceed its methylating capacity .

Hydrolysis and Moisture Sensitivity

The compound rapidly hydrolyzes upon exposure to moisture according to the following reaction:

[Me₃O]⁺[BF₄]⁻ + H₂O → Me₂O + MeOH + H⁺[BF₄]⁻

This hydrolysis reaction demonstrates the compound's extreme moisture sensitivity and explains why it must be stored and handled under anhydrous conditions. Despite this sensitivity, the compound is robust enough to be briefly weighed without inert atmosphere protection, though rapid handling is essential .

Methylation Reactions

One of the most valuable applications of trimethyloxonium tetrafluoroborate is in the esterification of carboxylic acids under conditions where traditional acid-catalyzed reactions would be ineffective:

RCO₂H + (CH₃)₃OBF₄ → RCO₂CH₃ + (CH₃)₂O + HBF₄

This reaction proceeds efficiently at ambient temperature, making it suitable for methylating sensitive substrates that might decompose under harsher conditions. Recently, the compound has been employed for the efficient methylation of environmentally-relevant chlorophenols, facilitating their detection and identification through electron impact gas chromatography–mass spectrometry (EI-GC–MS) .

Applications in Chemical Research and Industry

Trimethyloxonium tetrafluoroborate has found diverse applications across multiple fields due to its powerful methylating capabilities and unique reactivity profile .

Organic Synthesis

In organic synthesis, the compound serves as an essential tool for introducing methyl groups into various organic molecules. This methylation capability is crucial for creating complex chemical structures and modifying functional groups in a controlled manner . The compound's ability to function effectively at ambient temperatures makes it particularly valuable for working with thermally sensitive compounds.

Polymer Chemistry

The compound plays a significant role in polymer chemistry, particularly in the synthesis of ion-conducting materials for energy storage applications such as batteries and fuel cells . Its strong alkylating properties enable the modification of polymer backbones and side chains, enhancing the performance characteristics of the resulting materials.

Catalysis Applications

As a catalyst, trimethyloxonium tetrafluoroborate accelerates numerous chemical reactions, improving both reaction rates and yields in academic and industrial settings . Its catalytic applications extend to polymerization reactions involving cyclic sulfides and ethers, as well as facilitating Beckmann rearrangements of oximes .

Electrochemical Research

The compound contributes significantly to electrochemical applications, particularly in the development of advanced electrolytes for supercapacitors and other energy storage technologies . Its unique ionic properties and ability to modify electrode surfaces make it valuable in improving energy storage efficiency and performance.

Pharmaceutical Development

In pharmaceutical research, trimethyloxonium tetrafluoroborate enables the synthesis of methylated compounds that can enhance the efficacy of pharmaceutical agents . The precise methylation of functional groups in drug candidates can significantly alter their pharmacokinetic properties, bioavailability, and receptor interactions, making this reagent valuable in drug discovery and optimization.

Comparison with Related Compounds

Trimethyloxonium tetrafluoroborate belongs to a family of alkyloxonium salts, with triethyloxonium tetrafluoroborate being its closest structural analog .

Structural and Reactivity Differences

While trimethyloxonium tetrafluoroborate contains three methyl groups attached to the central oxygen, triethyloxonium tetrafluoroborate features three ethyl groups. This structural difference affects solubility, reactivity patterns, and application specificity . The trimethyl derivative often reacts sluggishly due to its limited solubility in compatible solvents, whereas the triethyl analog typically demonstrates improved solubility characteristics .

Interestingly, trimethyloxonium tetrafluoroborate can be converted in situ to higher alkyl/more soluble oxoniums, which can accelerate alkylation reactions when necessary . This property exemplifies the versatility of these reagents in synthetic applications.

Complementary Applications

Both compounds serve as powerful alkylating agents, with trimethyloxonium tetrafluoroborate functioning as a methylating agent and triethyloxonium tetrafluoroborate serving as an ethylating agent . The choice between these reagents typically depends on the specific alkyl group required for a particular synthetic transformation and the solubility requirements of the reaction system.

Recent Research Developments

Recent scientific investigations have expanded the utility of trimethyloxonium tetrafluoroborate in specialized applications, particularly in environmental analysis and detection methodologies.

Environmental Analysis Applications

A significant recent development involves the use of trimethyloxonium tetrafluoroborate for the efficient methylation of industrial and environmentally-relevant chlorophenols . This application enables the qualitative detection and identification of these compounds through electron impact gas chromatography–mass spectrometry. The protocol operates effectively at ambient temperature, smoothly converting phenols to their O-methylated counterparts . This advancement represents an important contribution to environmental monitoring and pollutant identification methodologies.

Advances in Synthetic Methodology

Ongoing research continues to explore novel synthetic applications of trimethyloxonium tetrafluoroborate, focusing on improving reaction conditions, expanding substrate scope, and developing more efficient synthetic pathways that utilize this powerful methylating agent.

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